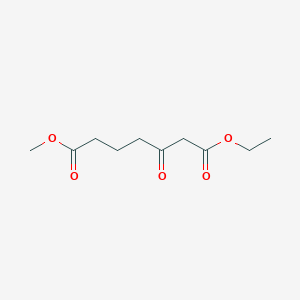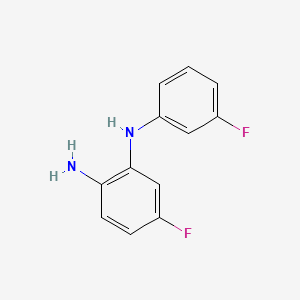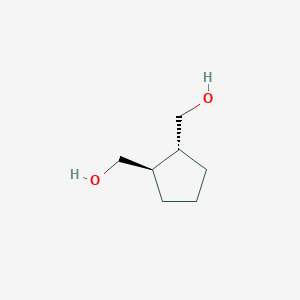![molecular formula C16H12N4 B8558251 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine](/img/structure/B8558251.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine
Descripción general
Descripción
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-ylamine derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Quinolin-2-ylamine derivatives: These compounds have similar functional groups and are investigated for their potential therapeutic applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is unique due to its dual heterocyclic structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H12N4 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C16H12N4/c17-15-8-12(10-4-1-2-6-14(10)20-15)13-9-19-16-11(13)5-3-7-18-16/h1-9H,(H2,17,20)(H,18,19) |
Clave InChI |
IXXKRNPDCBGDGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)N)C3=CNC4=C3C=CC=N4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

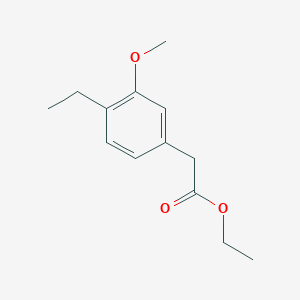
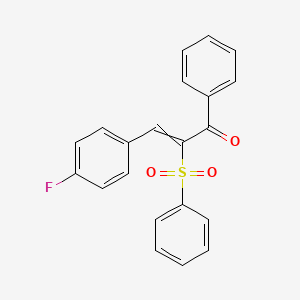
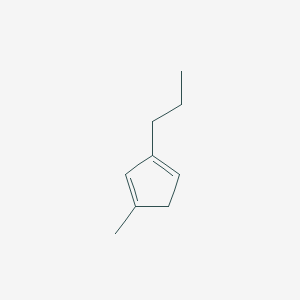
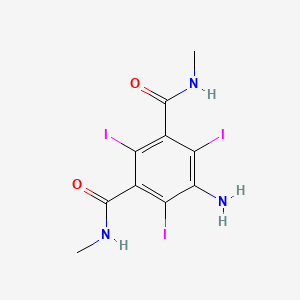
![Naphth[1,2-c]isoxazole, 3-chloro-4,5-dihydro-](/img/structure/B8558198.png)
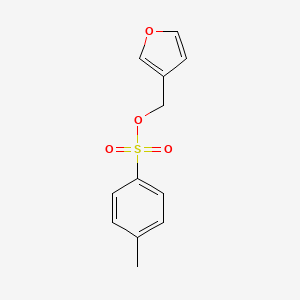

![2-Sulfanyl-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B8558222.png)
